molecular formula C22H27N5O2 B2537206 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 1797172-37-2

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No. B2537206
CAS RN: 1797172-37-2
M. Wt: 393.491
InChI Key: ZHJMITSWMTUIID-UHFFFAOYSA-N
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Description

The compound 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea is a structurally complex molecule that likely exhibits a range of biological activities due to its urea and piperidine components. While the specific papers provided do not directly discuss this compound, they do provide insights into similar molecules that can help infer some of the properties and potential uses of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step nucleophilic reactions starting from commercially available precursors. For instance, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea was achieved with a high total yield of up to 92% through a series of carefully optimized reactions . This suggests that a similar approach could be taken for the synthesis of this compound, with an emphasis on optimizing conditions to maximize yield.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as FT-IR, FT-Raman spectroscopy, and X-ray structural analysis . These methods provide detailed information on the vibrational spectra and the acid-base properties of the molecules. The HOMO and LUMO analysis, as well as molecular electrostatic potential maps, are used to assess reactivity towards various chemical species . Such analyses are crucial for understanding the electronic properties and potential reactivity of this compound.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through computational studies, which predict how molecules might interact with protons, electrophiles, and nucleophiles . Additionally, the stability of these molecules can be analyzed using NBO analysis, which looks at hyper-conjugative interactions and charge delocalization . These insights are valuable for predicting the types of chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be quite diverse, depending on their specific substituents. For example, the pharmacokinetic properties of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors showed significant improvements over other similar compounds, with increases in potency and bioavailability . These properties are essential for the development of pharmaceuticals, suggesting that this compound could also have promising pharmacokinetic properties suitable for drug development.

properties

IUPAC Name

1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-29-20-6-4-17(5-7-20)8-12-25-22(28)26-16-18-9-13-27(14-10-18)21-19(15-23)3-2-11-24-21/h2-7,11,18H,8-10,12-14,16H2,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJMITSWMTUIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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